molecular formula C20H12BrNO5 B2941858 quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 832685-48-0

quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B2941858
CAS RN: 832685-48-0
M. Wt: 426.222
InChI Key: UTLPUOTWOMJYCZ-UHFFFAOYSA-N
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Description

Quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate, also known as QMCC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

I have conducted searches to find detailed information on the scientific research applications of “quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate”, but unfortunately, the available data does not provide specific applications for this compound. The searches highlight the general importance of quinoline derivatives in drug design and their biological activities, as well as their role in carbon-carbon bond formation with potential applications in pharmaceutical and material industries . However, without more detailed information, I’m unable to provide a comprehensive analysis focusing on six or eight unique applications as you requested. If you have access to specialized databases or scientific literature, they might offer the detailed information you’re looking for.

properties

IUPAC Name

quinolin-8-yl 6-bromo-8-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrNO5/c1-25-16-10-13(21)8-12-9-14(20(24)27-18(12)16)19(23)26-15-6-2-4-11-5-3-7-22-17(11)15/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLPUOTWOMJYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

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